molecular formula C7H6F3N B569133 4-(Trifluoromethyl)aniline-d4 CAS No. 1219795-48-8

4-(Trifluoromethyl)aniline-d4

Cat. No.: B569133
CAS No.: 1219795-48-8
M. Wt: 165.152
InChI Key: ODGIMMLDVSWADK-RHQRLBAQSA-N
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Description

4-(Trifluoromethyl)aniline-d4 is a deuterated derivative of 4-(trifluoromethyl)aniline. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium can significantly alter the physical and chemical properties of the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)aniline-d4 typically involves the deuteration of 4-(trifluoromethyl)aniline. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)aniline-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include deuterated nitroanilines, deuterated amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

4-(Trifluoromethyl)aniline-d4 is characterized by the presence of a trifluoromethyl group (-CF3) and a deuterated amino group (-NH2), which enhances its stability and reactivity in various chemical reactions. The molecular formula is C7H6D4F3NC_7H_6D_4F_3N, with a notable increase in hydrophobicity and lipophilicity due to the trifluoromethyl substituent, making it an interesting candidate for drug development and synthesis.

Medicinal Chemistry

Drug Development:
this compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in developing compounds with enhanced bioactivity and metabolic stability. Its structural characteristics allow for modifications that can lead to improved pharmacokinetic properties. For instance, it has been used in the synthesis of N-(2-ferrocenylethylidene)-4-(trifluoromethyl)aniline, which exhibits potential anticancer activity .

Prodrug Approaches:
This compound is also explored in the context of prodrug design, where it can be modified to improve the solubility and absorption of therapeutic agents. The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its interaction with biological targets .

Analytical Chemistry

Mass Spectrometry:
The deuterated form of 4-(trifluoromethyl)aniline is valuable in mass spectrometry as an internal standard. Its unique isotopic signature allows for precise quantification in complex mixtures, particularly in pharmaceutical analysis where accurate measurement of active ingredients is crucial .

Chromatographic Techniques:
In high-performance liquid chromatography (HPLC), this compound has been utilized as a reference compound to improve the resolution and sensitivity of assays involving basic compounds. The presence of the trifluoromethyl group can enhance retention times and peak shapes, facilitating better analysis of target analytes .

Materials Science

Polymer Chemistry:
In materials science, this compound is investigated for its potential use in synthesizing fluorinated polymers with desirable thermal and chemical resistance properties. The incorporation of trifluoromethyl groups into polymer backbones can significantly alter their mechanical properties and thermal stability .

Surface Modifications:
The compound's hydrophobic nature makes it suitable for surface modification applications where low surface energy is desired. This property can be exploited in creating coatings that resist wetting or adhesion from various substances, enhancing material performance in industrial applications.

Case Studies

Study Application Findings
Synthesis of Ferrocenyl DerivativesMedicinal ChemistryDemonstrated anticancer activity; improved stability through trifluoromethyl substitution .
Use as Internal StandardAnalytical ChemistryEnhanced accuracy in quantifying pharmaceutical compounds via mass spectrometry .
Development of Fluorinated PolymersMaterials ScienceAchieved improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)aniline-d4 involves its interaction with molecular targets through various pathways. The presence of deuterium can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can lead to differences in the metabolic pathways and biological activity of the compound compared to its non-deuterated counterpart.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline
  • 2,3,5,6-Tetrafluoroaniline

Uniqueness

4-(Trifluoromethyl)aniline-d4 is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties include altered reaction kinetics, increased stability, and potential differences in biological activity, making it a valuable tool in various research fields.

Biological Activity

4-(Trifluoromethyl)aniline-d4, a deuterated derivative of 4-(trifluoromethyl)aniline, has garnered attention in biochemical research due to its unique structural properties and biological activity. This compound is primarily known for its role as an inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases DYRK1A and DYRK1B, which are involved in various cellular processes including growth, differentiation, and apoptosis.

  • Molecular Formula : C7_7H2_2D4_4F3_3N
  • Molecular Weight : 165.149 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 190.0 ± 40.0 °C at 760 mmHg
  • Flash Point : 86.7 ± 0.0 °C

Target Enzymes

This compound specifically inhibits the activity of DYRK1A and DYRK1B kinases with IC50 values of 54.84 nM and 186.40 nM , respectively .

Biochemical Pathways Affected

The inhibition of these kinases disrupts several signaling pathways that regulate:

  • Cell growth
  • Differentiation
  • Survival
  • Apoptosis

By altering these pathways, the compound can induce significant changes in cellular functions, potentially leading to therapeutic applications in cancer treatment and other diseases associated with dysregulated kinase activity.

In Vitro Studies

In laboratory settings, this compound has been utilized in various assays to assess its biological effects:

  • Antiproliferative Activity : Studies have shown that derivatives synthesized from this compound exhibit antiproliferative effects against pancreatic cancer cell lines, indicating potential use in cancer therapeutics .

Toxicity and Safety Profile

The compound is classified as harmful if swallowed, inhaled, or if it comes into contact with skin. Proper safety measures should be taken when handling this chemical in laboratory settings.

Research Applications

This compound serves multiple roles in scientific research:

  • Chemical Synthesis : It acts as a building block for synthesizing complex organic molecules.
  • Metabolic Studies : Employed to track the incorporation and transformation of deuterated compounds in biological systems.
  • Drug Development : Investigated for its potential in designing deuterated drugs with improved pharmacokinetic properties.
  • Industrial Uses : Utilized in producing specialty chemicals with enhanced stability and performance .

Case Studies

Several studies have explored the biological implications of compounds derived from this compound:

StudyFindings
Foucourt et al. (2014)Developed thiazolo[5,4-f]quinazolines as DYRK1A inhibitors, showcasing the potential therapeutic applications of related compounds .
Recent Anticancer ResearchDemonstrated that a derivative of 4-(trifluoromethyl)aniline exhibited significant cytotoxicity against pancreatic cancer cell lines with IC50 values comparable to standard chemotherapeutics like gemcitabine .

Q & A

Basic Research Questions

Q. What is the significance of deuterium labeling in 4-(Trifluoromethyl)aniline-d4, and how does it influence experimental design?

  • Answer : The deuterium (D4) labeling replaces four hydrogen atoms in the aniline ring, enabling isotopic tracing in metabolic studies or reaction mechanisms. This reduces metabolic degradation via the kinetic isotope effect (KIE), prolonging the compound's half-life in biological systems . For experimental design, ensure deuterium incorporation is verified via 1H^1H-NMR (absence of proton signals at labeled positions) or mass spectrometry (MS) to confirm molecular weight shifts (+4 Da) .

Q. How should this compound be stored to maintain stability, and what are common pitfalls in handling?

  • Answer : Store at -20°C for ≤1 month or -80°C for ≤6 months in airtight, light-protected vials. Pre-dissolve in DMSO (10 mM stock) to avoid freeze-thaw cycles, which degrade deuterium labeling. Note that solubility in aqueous buffers is limited; use co-solvents like PEG300 or Tween 80 (≤10% v/v) for in vitro assays .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of:

  • LC-MS : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 179.118) and deuterium incorporation.
  • 19F^{19}F-NMR : To verify trifluoromethyl group integrity (δ -60 to -65 ppm).
  • FT-IR : To identify amine (-NH2) stretches (~3400 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) .

Advanced Research Questions

Q. How does the trifluoromethyl group impact the compound’s bioactivity and interaction with biological targets?

  • Answer : The -CF3 group enhances lipophilicity (logP increase), improving membrane permeability, and provides metabolic resistance due to strong C-F bonds. In kinase inhibition (e.g., DYRK1A IC50 = 54.84 nM), the group stabilizes hydrophobic binding pockets via van der Waals interactions. Computational docking (e.g., AutoDock Vina) can model these interactions, but validate with mutagenesis studies to confirm binding residues .

Q. What strategies mitigate deuterium loss during synthetic modification of this compound?

  • Answer :

  • Avoid acidic/basic conditions (e.g., HCl/NaOH) that promote H/D exchange.
  • Use mild reagents (e.g., NaBD4 for reductions) and low-temperature reactions (<0°C).
  • Monitor deuteration stability via LC-HRMS after each synthetic step. For example, coupling reactions with Boc-protected intermediates reduce unintended H/D scrambling .

Q. How can researchers resolve contradictions in stability data under different storage conditions?

  • Answer : Discrepancies between -20°C (1-month stability) and -80°C (6-month stability) likely arise from trace moisture or oxygen. Perform accelerated stability studies :

Store aliquots at 4°C, 25°C, and -80°C.

Analyze purity via HPLC at intervals (0, 7, 30 days).

Use Arrhenius modeling to extrapolate degradation rates. Always include a desiccant (e.g., silica gel) in storage vials .

Q. What experimental approaches quantify deuterium incorporation efficiency in complex matrices (e.g., cell lysates)?

  • Answer :

  • Isotope Ratio Mass Spectrometry (IRMS) : Measures D/H ratios with ≤0.1% precision.
  • MALDI-TOF Imaging : Maps spatial distribution in tissues.
  • Metabolic Profiling : Incubate with liver microsomes and use LC-MS/MS to track deuterated vs. non-deuterated metabolites .

Q. Methodological Considerations

Designing a Kinetic Study to Compare Deuterated vs. Non-Deuterated Analogs

  • Protocol :

Prepare equimolar solutions of this compound and its non-deuterated counterpart.

Incubate with CYP450 enzymes (e.g., CYP3A4) at 37°C.

Sample at intervals (0, 15, 30, 60 min) and quantify parent compound via LC-MS.

Calculate t1/2t_{1/2} and KIE using the formula:
KIE=kHkD\text{KIE} = \frac{k_H}{k_D}

where kHk_H and kDk_D are degradation rate constants .

Optimizing Reaction Conditions for Derivatization Without Deuterium Loss

  • Case Study : Acylation of the -NH2 group.

  • Reagent : Use deuterated acetic anhydride (Ac2O-d6) in anhydrous DMF.
  • Conditions : 0°C, N2 atmosphere, 2-hour reaction.
  • Validation : 2H^2H-NMR to confirm retention of deuterium at original positions .

Q. Data Analysis & Troubleshooting

Interpreting Contradictory Bioactivity Data in Different Assay Formats

  • Scenario : Higher IC50 in cell-based vs. enzyme assays.
  • Root Cause : Poor solubility or efflux pump activity (e.g., P-gp).
  • Solution :

Measure solubility in assay buffer (e.g., PBS + 0.1% BSA).

Add efflux inhibitors (e.g., verapamil) to cell cultures.

Use confocal microscopy with a fluorescent analog (e.g., BODIPY-labeled) to track cellular uptake .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGIMMLDVSWADK-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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